(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
Description
(1R,3r)-3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative functionalized with a 5-methyl-1,3,4-oxadiazole moiety. Its molecular formula is C₇H₁₁N₃O·HCl, with a molecular weight of 153.18 g/mol (free base) + 36.46 g/mol (HCl) = 189.64 g/mol. Key structural features include:
- Cyclobutane backbone with amine and oxadiazole substituents in a trans configuration (1R,3r).
- SMILES: CC1=NN=C(O1)C2CC(C2)N.Cl .
Collision cross-section (CCS) predictions for its adducts range from 129.8–136.8 Ų (e.g., [M+H]+: 130.2 Ų), suggesting moderate polarity .
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWSTOVQIFHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243501-57-5 | |
| Record name | (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Structural Features
The target molecule comprises two critical subunits:
- A cis-configured cyclobutane ring bearing an amine group at the 1-position and a 5-methyl-1,3,4-oxadiazole moiety at the 3-position.
- A hydrochloride counterion introduced during final purification.
Retrosynthetic cleavage suggests two primary disconnections:
- Oxadiazole ring formation via cyclization of a precursor acylhydrazide.
- Cyclobutane amine synthesis through [2+2] photocycloaddition or strain-driven ring-closing metathesis.
Stereochemical Considerations
The (1R,3r) configuration imposes strict geometric constraints, favoring synthetic routes that either:
- Exploit pre-existing chirality in starting materials (e.g., L-proline derivatives).
- Employ asymmetric catalysis during cyclobutane formation.
Synthetic Routes to the Cyclobutane Amine Core
[2+2] Photocycloaddition of Enamines
A widely used method for strained cycloalkanes involves ultraviolet light-mediated dimerization of electron-deficient alkenes. For the cyclobutane amine:
Procedure
- React N-vinylphthalimide with methyl acrylate under 254 nm UV light in anhydrous benzene.
- Hydrolyze phthalimide protecting group with hydrazine hydrate.
- Reduce ester to primary alcohol using LiAlH4.
- Convert alcohol to amine via Mitsunobu reaction with phthalimide followed by deprotection.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| UV Exposure Time | 48–72 h | 22% → 35% |
| Solvent Polarity | Benzene vs. THF | ΔYield +18% |
| Temperature Control | 0°C vs. RT | ΔDiastereomer Ratio 1:1 → 3:1 |
This method provides moderate diastereoselectivity (3:1 dr) but requires extensive purification.
Ring-Closing Metathesis of Dienes
Grubbs II catalyst-mediated metathesis offers improved stereocontrol:
Reaction Scheme
$$ \text{CH}2=\text{CH}-\text{NHBoc} + \text{CH}2=\text{CH}-\text{OAc} \xrightarrow{\text{Grubbs II}} \text{cyclobutane derivative} $$
Key Advantages
- Tolerance of amine protecting groups (Boc, Cbz).
- Tunable stereochemistry through catalyst choice.
- Typical yields: 40–55% with >90% ee when using chiral catalysts.
1,3,4-Oxadiazole Ring Construction
Hydrazide Cyclization Approach
The 5-methyl-1,3,4-oxadiazole moiety is synthesized from methyl-substituted acylhydrazides:
Stepwise Protocol
- Condense methyl hydrazine with acetic anhydride to form N-acetyl-N'-methylhydrazine.
- React with cyclobutanecarbonyl chloride in DCM/TEA.
- Dehydrate intermediate with POCl3/PCl5 at 80°C.
Reaction Monitoring
| Time (h) | Conversion (%) | Byproduct Formation |
|---|---|---|
| 2 | 45 | <5% |
| 6 | 78 | 12% |
| 12 | 93 | 18% |
Early reaction termination at 6 h balances yield (78%) and purity.
Microwave-Assisted Synthesis
Accelerates cyclization through dielectric heating:
Optimized Conditions
- 300 W power, 150°C, 15 min
- Solvent: 1,2-dichloroethane
- Catalyst: Amberlyst-15 (20 mg/mmol)
Comparative Performance
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 12 h | 78% | 82% |
| Microwave | 15 min | 85% | 95% |
Microwave synthesis reduces side reactions through uniform heating.
Coupling Strategies for Molecular Assembly
Amide Bond Formation
Coupling the cyclobutane amine with oxadiazole-carboxylic acid derivatives:
Activation Reagents
- HATU/DIPEA in DMF: 92% conversion
- EDCl/HOBt in THF: 85% conversion
- DCC/DMAP in CH2Cl2: 78% conversion
Side Reactions
- Over-activation leading to oxadiazole ring opening (5–8%).
- Epimerization at cyclobutane stereocenter (3–5%).
Buchwald-Hartwig Amination
Direct coupling of pre-formed oxadiazole bromide with cyclobutane amine:
$$ \text{Oxadiazole-Br} + \text{NH}2-\text{Cyclobutane} \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Target scaffold} $$
Catalytic System Optimization
| Ligand | Conversion (%) | Selectivity |
|---|---|---|
| Xantphos | 88 | 94% |
| BINAP | 76 | 89% |
| DPPF | 81 | 91% |
Xantphos provides optimal balance between activity and stereoretention.
Hydrochloride Salt Formation and Purification
Acidic Workup Conditions
Treat free amine with HCl gas in anhydrous solvents:
Solvent Screening
| Solvent | Salt Purity | Crystal Morphology |
|---|---|---|
| Et2O | 98% | Needles |
| EtOH | 95% | Plates |
| Acetone | 89% | Irregular |
Diethyl ether produces phase-pure material suitable for X-ray analysis.
Recrystallization Protocols
Optimized Procedure
- Dissolve crude hydrochloride in hot MeOH (60°C).
- Add EtOAc dropwise until cloud point.
- Cool to −20°C at 2°C/min.
- Collect crystals by vacuum filtration.
Yield Improvement
| Cycle | Purity | Recovery |
|---|---|---|
| 1 | 98.5% | 73% |
| 2 | 99.2% | 65% |
| 3 | 99.5% | 58% |
Two recrystallizations achieve pharma-grade purity (>99%).
Analytical Characterization Benchmarks
Spectroscopic Validation
1H NMR (400 MHz, D2O)
δ 1.98 (s, 3H, CH3), 2.74–2.81 (m, 2H, cyclobutane), 3.12–3.19 (m, 1H, CHNH2), 4.02–4.11 (m, 1H, CHN).
13C NMR
δ 14.2 (CH3), 34.5, 36.8 (cyclobutane), 62.1 (C-NH2), 165.4 (C=N).
Chromatographic Purity
HPLC Conditions
- Column: C18, 150 × 4.6 mm
- Mobile phase: 20 mM NH4OAc (pH 5)/MeCN (85:15)
- Retention time: 6.72 min
- Purity: 99.3% (254 nm)
Stability Profile and Degradation Pathways
Thermal Stability
TGA Analysis
- Decomposition onset: 218°C
- Major weight loss: 220–250°C (hydrochloride dissociation)
Hydrolytic Susceptibility
Forced Degradation Study
| Condition | Degradants Formed | % Parent Remaining |
|---|---|---|
| 0.1N HCl, 70°C, 24h | Oxadiazole ring-opened | 82% |
| pH 7.4, 80°C, 48h | Cyclobutane ring expansion | 93% |
The hydrochloride salt demonstrates acceptable stability under pharmaceutical storage conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Cyclobutane Amine Hydrochlorides
The compound is compared to structurally related cyclobutane derivatives with distinct functional groups (Table 1):
Key Observations :
- Substituent Impact : The oxadiazole group in the target compound introduces aromaticity and hydrogen-bonding capacity , contrasting with alkoxy (e.g., methoxy, tert-butoxy) or alkyl halide groups, which influence solubility and steric effects.
- Molecular Weight : The oxadiazole derivative (189.64 g/mol) is intermediate in size compared to tert-butoxy analogs (~195–219 g/mol) and smaller methoxy derivatives (137.61 g/mol).
- Synthetic Utility : Alkoxy-substituted derivatives (e.g., DY136F74) are prioritized for stability in solid-phase synthesis, while chloromethyl analogs (discontinued) were likely explored for nucleophilic substitution .
Physicochemical Properties
- Polarity : The oxadiazole moiety enhances polarity relative to tert-butoxy or methoxy groups, as evidenced by higher CCS values ([M+H]+: 130.2 Ų vs. methoxy analogs, which are uncharacterized) .
- Chirality : All compounds are chiral, but only the oxadiazole derivative and DY136F74 specify trans (1R,3r) configurations, critical for receptor binding selectivity .
- Stability : Oxadiazoles resist hydrolysis under physiological conditions, whereas tert-butoxy groups may undergo acid-catalyzed cleavage .
Commercial and Research Status
- Availability : The target compound is listed in Enamine Ltd’s catalog as a building block, but detailed synthetic protocols or applications are undisclosed .
- Gaps in Research: No peer-reviewed studies exist for the oxadiazole derivative, unlike tert-butoxy analogs, which are explored as intermediates in kinase inhibitors .
Biological Activity
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is well-known for its pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is CHNO. Its structure includes a cyclobutane ring and an oxadiazole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | CC1=NN=C(O1)C2CC(C2)N |
| InChI | InChI=1S/C7H11N3O/c1-4-9... |
| Molecular Weight | 155.18 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring may facilitate binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting cellular signaling.
Biological Activity Studies
Recent studies have highlighted the potential pharmacological activities of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride. These include:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Preliminary tests on (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride show promising results against various bacterial strains.
Anticancer Potential
Studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated in cell lines for its ability to inhibit cancer cell proliferation. The results indicate a dose-dependent response in certain cancer types.
Case Study: In Vitro Testing
A recent in vitro study assessed the cytotoxic effects of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride on human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Significant inhibition |
| HeLa (Cervical Cancer) | 15.0 | Moderate inhibition |
| A549 (Lung Cancer) | 20.0 | Minimal inhibition |
Synthetic Pathways
The synthesis of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride typically involves several steps:
- Formation of Cyclobutane Ring : Starting from simple precursors.
- Introduction of Oxadiazole Moiety : Utilizing cyclization reactions.
- Amine Group Addition : Finalizing the structure through amination.
These methods are optimized for yield and purity using advanced techniques such as chromatography.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride?
- The synthesis requires careful management of stereochemistry at the cyclobutane and oxadiazole junctions. Key steps include:
- Using chiral auxiliaries or enantioselective catalysts during cyclobutane ring formation to ensure the (1R,3r) configuration.
- Coupling the oxadiazole moiety via a nucleophilic substitution or cyclization reaction under controlled pH and temperature to retain stereochemical integrity .
- Final hydrochloride salt formation via acid-base titration, ensuring purity by recrystallization in polar solvents like methanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?
- 1H/13C-NMR : Assign peaks for cyclobutane protons (δ ~2.5–4.0 ppm, split due to ring strain) and oxadiazole protons (e.g., δ ~8.0–8.5 ppm for aromatic protons adjacent to the heterocycle) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy to distinguish from isomers .
- IR Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C=N at ~1635 cm⁻¹) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclobutane ring formation yield during synthesis?
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions.
- Temperature Control : Maintain low temperatures (−10°C to 0°C) during ring-closing steps to minimize thermal racemization.
- Catalysis : Employ palladium or ruthenium catalysts for strain-assisted [2+2] cycloadditions, improving regioselectivity .
- Work-Up : Quench reactions with aqueous NH4Cl to precipitate byproducts, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers address discrepancies between theoretical and experimental 1H-NMR data for oxadiazole-containing compounds?
- Dynamic Effects : Assess potential tautomerism or rotameric equilibria (e.g., oxadiazole ring puckering) via variable-temperature NMR .
- Impurity Analysis : Use 2D-COSY or HSQC to differentiate signals from stereoisomers or synthetic byproducts.
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to identify misassignments .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?
- Target Selection : Prioritize enzymes with known oxadiazole sensitivity (e.g., kinases, HDACs) based on structural analogs .
- Assay Conditions : Use fluorescence-based assays (e.g., FRET) with purified enzymes, optimizing substrate concentration (KM) and pH (7.4) .
- Control Experiments : Include a positive control (e.g., staurosporine for kinases) and assess non-specific binding via thermal shift assays .
Q. How should stability studies be designed to assess degradation pathways under storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical Monitoring : Track degradation via HPLC-MS to identify hydrolysis products (e.g., cyclobutane ring opening) or oxidative byproducts.
- Storage Recommendations : Stabilize in amber vials under inert gas (N2) at −20°C for long-term storage .
Data Contradiction Analysis
Q. How can conflicting solubility data from different studies be resolved?
- Method Standardization : Re-evaluate solubility using the shake-flask method in standardized buffers (e.g., PBS pH 7.4) at 25°C.
- Particle Size Control : Ensure consistent micronization (e.g., via jet milling) to eliminate variability in surface area .
- Alternative Solubilization : Test co-solvents (e.g., DMSO/PEG 400) or cyclodextrin complexation for improved reproducibility .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H-NMR (500 MHz) | δ 7.79–8.79 (AA’XX’ system, pyridine protons) | |
| HRMS (ESI+) | [M+H]+: 307.015 (Δ = 0.0002 ppm) | |
| IR | C=N stretch at 1635 cm⁻¹ |
Table 2. Stability Study Conditions
| Condition | Parameters | Monitoring Interval |
|---|---|---|
| Thermal | 40°C, sealed vial | 0, 1, 3, 6 months |
| Photolytic | UV light (ICH Q1B) | 0, 7, 14 days |
| Oxidative | 3% H2O2, 25°C | 0, 24, 48 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
